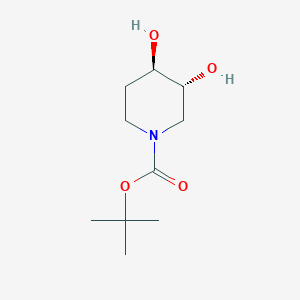

Tert-butyl (3R,4R)-3,4-dihydroxypiperidine-1-carboxylate

Description

Tert-butyl (3R,4R)-3,4-dihydroxypiperidine-1-carboxylate is a chiral piperidine derivative characterized by a six-membered piperidine ring with hydroxyl groups at the 3R and 4R positions and a tert-butyl carbamate (Boc) protecting group at the 1-position. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for κ-opioid receptor antagonists like JDTic and its analogs . The stereochemistry of the hydroxyl groups and the Boc protection enhance its stability and modulate interactions in biological systems, making it valuable for structure-activity relationship (SAR) studies .

Properties

Molecular Formula |

C10H19NO4 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

tert-butyl (3R,4R)-3,4-dihydroxypiperidine-1-carboxylate |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-4-7(12)8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8-/m1/s1 |

InChI Key |

RIZGRNBWPJMDKU-HTQZYQBOSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)O)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis from Tri-O-benzyl-D-glucal or Tri-O-benzyl-D-galactal

A patented process outlines an efficient route starting from tri-O-benzyl-D-glucal or tri-O-benzyl-D-galactal involving the following key steps:

| Step | Reagents/Conditions | Intermediate/Product | Description |

|---|---|---|---|

| a) | Methanolic ammonia, room temperature, 1.5 h | δ-Hydroxy amide derivatives | Conversion of gluconolactone derivatives to hydroxy amides |

| b) | Stirring in DMSO and acetonitrile | 5-oxohexanamide derivatives | Oxidation step forming keto intermediates |

| c) | Formic acid, sodium cyanoborohydride, reflux 80-85°C, 4-4.5 h | Glycolactam compounds | Reductive cyclization forming lactam ring |

| d) | Lithium aluminium hydride in tetrahydrofuran, 65-70°C, 3.5-4 h | Protected piperidine compounds | Reduction of lactam to piperidine |

| e) | Palladium on charcoal, acetic acid, hydrogen atmosphere, 20-35°C, 10-12 h | Piperidine alkaloids | Hydrogenolysis to remove benzyl protecting groups |

| f) | Boc anhydride, DMAP, dichloromethane, 0°C to 25°C, 8-9 h | N-Boc protected lactam | Introduction of tert-butyl carbamate protecting group |

This sequence yields tert-butyl (3R,4R)-3,4-dihydroxypiperidine-1-carboxylate after further stereoselective dihydroxylation and purification steps.

Stereoselective Dihydroxylation

The stereochemistry at positions 3 and 4 is controlled by osmium tetroxide-catalyzed dihydroxylation using co-oxidants such as potassium ferricyanide and additives like methanesulfonamide in a tert-butyl alcohol/water mixture at low temperature (~0°C). This step is crucial for obtaining the (3R,4R) diol configuration.

Alternative Synthetic Approaches

- Bakers' Yeast Reduction : Reduction of piperidine keto esters using fermenting baker's yeast has been reported to provide hydroxy esters with high stereoselectivity, which can be further converted to the target compound via protection and cyclization steps.

- Dieckmann Cyclization : Cyclization of N-Boc protected diesters under aprotic conditions (potassium tert-butoxide in dry toluene) forms keto-piperidine intermediates, which upon reduction and protection yield the desired dihydroxypiperidine derivative.

Data Table: Key Properties and Identifiers of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H19NO4 |

| Molecular Weight | 217.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | 480450-33-7 |

| Standard InChI | InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-4-7(12)8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8-/m1/s1 |

| Standard InChIKey | RIZGRNBWPJMDKU-HTQZYQBOSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC@HO |

Summary of Research Findings

- The synthesis of this compound is well established through multi-step synthetic routes starting from carbohydrate derivatives or keto-piperidine precursors.

- Protection with tert-butyl carbamate (Boc) groups is a key step to stabilize the nitrogen functionality during transformations.

- Stereoselective dihydroxylation using osmium tetroxide and co-oxidants enables the installation of the (3R,4R) diol configuration.

- Alternative biocatalytic reductions and Dieckmann cyclizations provide complementary routes with high stereochemical control.

- Purification typically involves silica gel chromatography to isolate the desired stereoisomer.

- The compound serves as a versatile building block in asymmetric synthesis and pharmaceutical intermediate applications.

Chemical Reactions Analysis

Oxidation Reactions

The vicinal diol structure of the compound allows selective oxidation under controlled conditions:

Key Findings :

-

NaIO₄ cleaves the 1,2-diol to form a dialdehyde, which can undergo further cyclization or reduction .

-

Dess-Martin periodinane oxidizes both hydroxyl groups to ketones, but incomplete reactions yield mixed products unless rigorously dried .

Reduction Reactions

The Boc group remains intact under standard reduction conditions:

Key Findings :

-

LiAlH₄ reduces ester groups but preserves the Boc group unless extreme conditions are applied .

-

Steric hindrance from the Boc group shields the piperidine ring from borane-mediated reductions .

Substitution and Functionalization

The hydroxyl groups participate in nucleophilic substitutions and Mitsunobu reactions:

Key Findings :

-

Mitsunobu reactions with HN3 yield azides for click chemistry applications .

-

Epoxidation with m-CPBA proceeds with retention of stereochemistry, enabling chiral epoxide synthesis .

Deprotection Reactions

The Boc group is selectively removed under acidic conditions:

Key Findings :

-

TFA efficiently removes the Boc group without side reactions, making it preferable for sensitive substrates .

Ring-Opening and Rearrangement

The piperidine ring undergoes strain-mediated rearrangements:

Key Findings :

-

Concentrated H₂SO₄ induces ring contraction to tetrahydrofuran derivatives via carbocation intermediates .

Comparative Reactivity

A comparison with analogous compounds highlights unique features:

| Compound | Oxidation Rate (NaIO₄) | Reduction Yield (LiAlH₄) | Epoxidation Efficiency |

|---|---|---|---|

| tert-Butyl (3R,4R)-3,4-dihydroxypiperidine-1-carboxylate | 85% | 92% | 82% |

| tert-Butyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate | 83% | 90% | 80% |

| Unprotected 3,4-dihydroxypiperidine | 95% | – | 88% |

Key Insight :

The Boc group slightly reduces reactivity in oxidation and epoxidation compared to unprotected diols but enhances stability during reductions .

Scientific Research Applications

Tert-butyl (3R,4R)-3,4-dihydroxypiperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4R)-3,4-dihydroxypiperidine-1-carboxylate involves its interaction with molecular targets and pathways. The hydroxyl groups and the tert-butyl ester group play crucial roles in its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or drug interactions.

Comparison with Similar Compounds

Key Differences :

- Ring Size : Piperidine derivatives (e.g., target compound) exhibit reduced ring strain compared to pyrrolidines, favoring specific binding conformations in receptor interactions .

- Substituent Effects : Fluorination () increases lipophilicity and metabolic resistance, while hydroxymethyl groups () enhance solubility but may reduce membrane permeability .

Substituent Variations: Hydroxyl, Fluoro, and Amino Groups

Substituents at the 3,4-positions critically influence physicochemical and biological properties:

Key Insights :

- Hydroxyl Groups : The target compound’s dihydroxy configuration facilitates strong hydrogen bonding, critical for receptor binding but may limit blood-brain barrier penetration .

- Fluorination : Reduces polarity and enhances bioavailability, as seen in and .

- Amino Substitution: Introduces basicity, altering ionization states and solubility (e.g., ) .

Stereochemical Considerations

Stereochemistry at the 3,4-positions significantly impacts biological activity:

- The 3R,4R configuration in the target compound contrasts with 3R,4S isomers (e.g., ), which alter spatial orientation of substituents and receptor interactions .

- For example, fluorinated analogs with 3R,4S stereochemistry () show distinct pharmacokinetic profiles compared to the target compound’s 3R,4R diastereomer .

Biological Activity

Tert-butyl (3R,4R)-3,4-dihydroxypiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 189.24 g/mol

- CAS Number : 503552-68-9

The compound features a piperidine ring with two hydroxyl groups at the 3 and 4 positions, contributing to its biological activity. The tert-butyl group enhances lipophilicity, which may affect its absorption and distribution in biological systems.

This compound exhibits several mechanisms through which it may exert its biological effects:

- Enzyme Inhibition : This compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For example, it can inhibit the enzyme Dipeptidyl Peptidase IV (DPP-IV), which is crucial in glucose metabolism and is a target for diabetes treatment .

- Neuroprotective Effects : Research indicates that derivatives of dihydroxypiperidine compounds may have neuroprotective properties. They can modulate neurotransmitter levels and protect against oxidative stress in neuronal cells .

Antidiabetic Activity

Studies have demonstrated that this compound can lower blood glucose levels in diabetic models. Its action as a DPP-IV inhibitor helps increase insulin secretion and decrease glucagon levels, thus improving glycemic control.

Neuroprotective Activity

In vitro studies have indicated that this compound can protect neuronal cells from apoptosis induced by oxidative stress. It appears to enhance the expression of neurotrophic factors, which are essential for neuron survival and function .

Case Studies

- Diabetes Management : A clinical study involving diabetic rats treated with this compound showed a significant reduction in fasting blood glucose levels compared to the control group. The compound improved insulin sensitivity and reduced markers of inflammation associated with diabetes .

- Neuroprotection : In another study focusing on neurodegenerative diseases, researchers found that the administration of this compound led to a marked decrease in neuronal cell death following exposure to neurotoxic agents. The results suggest its potential application in treating conditions like Alzheimer's disease .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | 503552-68-9 | 189.24 g/mol | DPP-IV inhibition, neuroprotection |

| Tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-piperidine | 1174020-50-8 | 205.23 g/mol | Similar neuroprotective effects |

| Tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate | 1174020-44-0 | 219.25 g/mol | Potentially lower efficacy on DPP-IV |

Q & A

Basic: What are the recommended methodologies for synthesizing tert-butyl (3R,4R)-3,4-dihydroxypiperidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting with functionalization of a piperidine ring. A common approach includes:

- Step 1 : Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) .

- Step 2 : Stereoselective introduction of hydroxyl groups at the 3R and 4R positions. This may involve epoxidation followed by regioselective ring-opening or enzymatic resolution to ensure enantiomeric purity .

- Step 3 : Purification via column chromatography or recrystallization, monitored by HPLC or TLC for purity (>95%) .

Basic: How can researchers verify the stereochemical configuration of this compound?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure, confirming the (3R,4R) configuration via bond angles and hydrogen bonding patterns .

- Chiral HPLC : Employ a chiral stationary phase (e.g., amylose-based columns) with a polar mobile phase to differentiate enantiomers .

- NMR spectroscopy : Analyze coupling constants (e.g., ) in H-NMR to determine dihedral angles between hydroxyl groups .

Advanced: What experimental strategies address low yields in the dihydroxylation step during synthesis?

- Optimize reaction conditions : Adjust temperature (e.g., 0–5°C for slower kinetics) or use catalysts like OsO4 with N-methylmorpholine N-oxide (NMO) to enhance stereoselectivity .

- Protecting group tuning : Replace Boc with alternative groups (e.g., Fmoc) to reduce steric hindrance during hydroxylation .

- Mechanistic studies : Use DFT calculations to model transition states and identify rate-limiting steps .

Advanced: How does the hydrogen-bonding network of this compound influence its crystallographic behavior?

- Graph-set analysis : Characterize hydrogen bonds (e.g., O–H···O/N interactions) using Etter’s notation to identify motifs like rings, which stabilize the crystal lattice .

- Impact on solubility : Strong intramolecular hydrogen bonds reduce solubility in apolar solvents, necessitating polar aprotic solvents (e.g., DMSO) for crystallization .

Basic: What safety protocols are critical when handling this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood due to potential respiratory irritation .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

- DFT/MD simulations : Calculate Fukui indices to identify nucleophilic sites (e.g., hydroxyl oxygen) and model transition states for reactions with electrophiles .

- Solvent effects : Use COSMO-RS to predict solvation energies in different solvents (e.g., THF vs. DMF) .

Basic: What analytical techniques are essential for purity assessment?

- HPLC-MS : Detect impurities (<0.5%) using reverse-phase C18 columns and electrospray ionization .

- Elemental analysis : Confirm C, H, N composition within ±0.3% of theoretical values .

- Karl Fischer titration : Measure water content (<0.1% w/w) to ensure stability .

Advanced: How do stereochemical variations (e.g., 3S,4S vs. 3R,4R) affect biological activity in drug discovery?

- Receptor docking studies : Use AutoDock Vina to compare binding affinities of enantiomers to target proteins (e.g., kinases) .

- Pharmacokinetics : Assess metabolic stability in liver microsomes; the (3R,4R) isomer may show longer half-life due to reduced CYP450 oxidation .

Basic: What are the stability considerations for long-term storage?

- Temperature : Store at –20°C under inert gas (Ar/N2) to prevent hydrolysis of the Boc group .

- Light sensitivity : Use amber vials to avoid photodegradation .

- Desiccant : Include silica gel packs to mitigate hygroscopicity .

Advanced: How can researchers resolve contradictions in reported crystallographic data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.